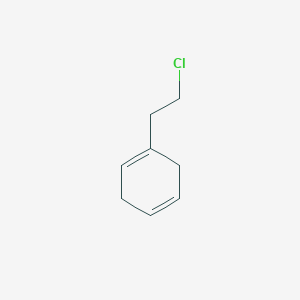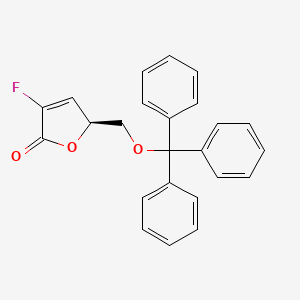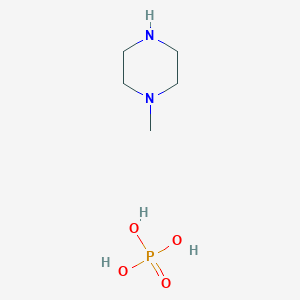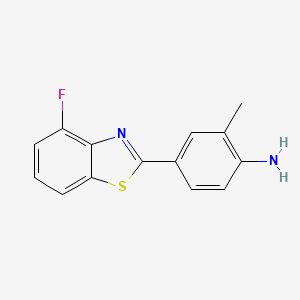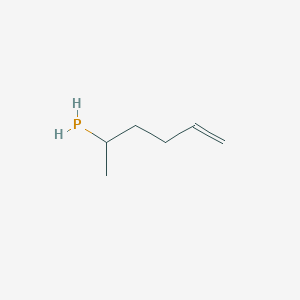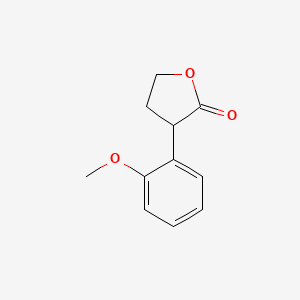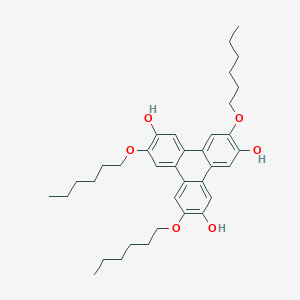
6,6'-Biquinoxaline, 2,2',3,3'-tetrakis(4-bromophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Biquinoxaline, 2,2’,3,3’-tetrakis(4-bromophenyl)- typically involves a multi-step process. One common method is the palladium-catalyzed Buchwald-Hartwig coupling amination reaction. This reaction involves the coupling of bromophenyl groups with a biquinoxaline core under specific conditions, including the use of palladium catalysts and appropriate ligands .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions: 6,6’-Biquinoxaline, 2,2’,3,3’-tetrakis(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced biquinoxaline compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, reduced biquinoxaline compounds, and substituted derivatives with different functional groups .
科学的研究の応用
6,6’-Biquinoxaline, 2,2’,3,3’-tetrakis(4-bromophenyl)- has several scientific research applications:
Optoelectronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the design of chemical sensors.
Biological Research: Its potential interactions with biological molecules are being explored for applications in drug discovery and development.
作用機序
The mechanism of action of 6,6’-Biquinoxaline, 2,2’,3,3’-tetrakis(4-bromophenyl)- involves its interaction with molecular targets through its electronic properties. The compound can participate in charge transfer interactions, which are crucial for its function in optoelectronic devices. The pathways involved include the formation of excited states and subsequent emission of light in OLEDs, as well as charge separation and transport in photovoltaic cells .
類似化合物との比較
6,6’-Biquinoxaline: The parent compound without the bromophenyl groups.
2,2’,3,3’-Tetrakis(4-methylphenyl)-6,6’-biquinoxaline: A similar compound with methyl groups instead of bromophenyl groups.
2,2’,3,3’-Tetrakis(4-chlorophenyl)-6,6’-biquinoxaline: A similar compound with chlorophenyl groups instead of bromophenyl groups.
Uniqueness: 6,6’-Biquinoxaline, 2,2’,3,3’-tetrakis(4-bromophenyl)- is unique due to the presence of bromophenyl groups, which significantly influence its electronic properties and reactivity. This makes it particularly suitable for applications in optoelectronics and material science, where specific electronic characteristics are required .
特性
CAS番号 |
330441-57-1 |
|---|---|
分子式 |
C40H22Br4N4 |
分子量 |
878.2 g/mol |
IUPAC名 |
6-[2,3-bis(4-bromophenyl)quinoxalin-6-yl]-2,3-bis(4-bromophenyl)quinoxaline |
InChI |
InChI=1S/C40H22Br4N4/c41-29-11-1-23(2-12-29)37-39(25-5-15-31(43)16-6-25)47-35-21-27(9-19-33(35)45-37)28-10-20-34-36(22-28)48-40(26-7-17-32(44)18-8-26)38(46-34)24-3-13-30(42)14-4-24/h1-22H |
InChIキー |
ALAOEGCDDVDTRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(C(=N5)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)N=C2C8=CC=C(C=C8)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
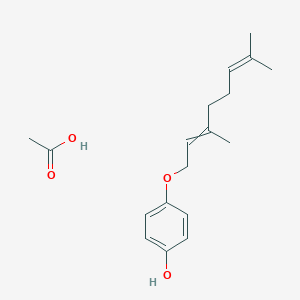


![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
